molecular formula C20H15N5O B5560159 2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

Cat. No. B5560159
M. Wt: 341.4 g/mol
InChI Key: GCRZDZKWKPIVGJ-UHFFFAOYSA-N
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Description

2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C20H15N5O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12766012 g/mol and the complexity rating of the compound is 858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Reactivity

  • DMAP Catalyzed Synthesis

    A study describes the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, starting from a related pyrrole-carbonitrile compound. This highlights the compound's utility in synthesizing complex heterocycles, which are crucial in various chemical and pharmaceutical applications (Khashi et al., 2015).

  • Regioselective Bis- and Polyalkylation

    Another study explores the synthetic utility of mercaptonicotinonitriles and mercaptopyrimidine-5-carbonitrile derivatives as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation, confirming the strategic role of these compounds in creating complex molecular architectures (Abd El-Fatah et al., 2017).

Antimicrobial and Antibacterial Applications

  • Antibacterial Pyrazolopyrimidine Derivatives: A synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrates the potential antimicrobial activity of these compounds, indicating that similar pyrimidine derivatives could serve as templates for developing new antimicrobial agents (Rahmouni et al., 2014).

Electronic and Molecular Structure Studies

  • Molecular and Electronic Structures: Research on the molecular and electronic structures of 1,6-dihydropyrimidine and its derivatives using semiempirical quantum-chemical methods provides insight into the planar equilibrium geometry of these molecules, which could inform their reactivity and potential applications in materials science (Shishkin & Antonov, 1996).

Electroluminescent and Fluorescent Applications

  • Electrochemiluminescence of Pyridopyrimidine Derivatives: A novel greenish-blue fluorescent 4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivative demonstrates efficient electrochemiluminescence, suggesting potential applications in optical and electronic devices (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological or pharmacological activity .

properties

IUPAC Name

6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c21-13-15-12-16-19(23-17-8-4-5-10-24(17)20(16)26)25(18(15)22)11-9-14-6-2-1-3-7-14/h1-8,10,12,22H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZDZKWKPIVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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